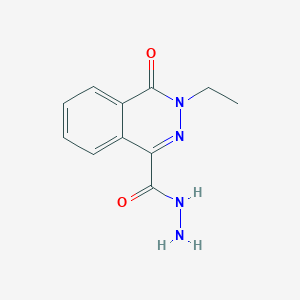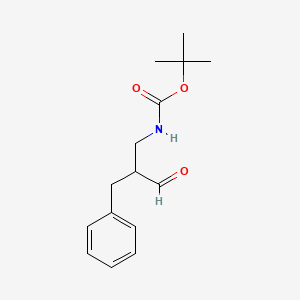
tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate” is a chemical compound with the molecular formula C15H21NO3 . It is also known as N-Boc-2-aminoacetaldehyde . This compound is an organic building block that reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units .
Synthesis Analysis
The synthesis of “tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate” involves several steps. For instance, tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Molecular Structure Analysis
The molecular structure of “tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate” can be represented by the formula C15H21NO3 . The compound has a molecular weight of 263.33 .Chemical Reactions Analysis
“tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate” participates in various chemical reactions. For instance, it was used in the preparation of seven-membered cyclic hydroxamic acids . It may also be used in the synthesis of 2-(N-formyl-N-hydroxyamino) ethylphosphonate .Scientific Research Applications
Synthesis of N-tert-Butyl Amides
tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate: is utilized in the synthesis of N-tert-butyl amides, which are significant in the pharmaceutical industry. For instance, N-tert-butyl amides are found in drugs like finasteride, used to treat benign prostatic hyperplasia, and nelfinavir, an HIV protease inhibitor .
Intermediate in Ceftolozane Production
This compound serves as an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. It exhibits strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa .
Palladium-Catalyzed Synthesis
The tert-butyl carbamate group is employed in the palladium-catalyzed synthesis of N-Boc-protected anilines. This is a crucial step in the production of various pharmaceutical compounds, where the protection of the amine group is necessary during the synthesis process .
Synthesis of Tetrasubstituted Pyrroles
It is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These compounds have applications in medicinal chemistry due to their diverse biological activities .
Chemical Transformations and Biocatalysis
The tert-butyl group’s unique reactivity pattern is exploited in chemical transformations and potentially in biocatalytic processes. Its steric bulk can influence the outcome of reactions, making it valuable in designing specific synthetic pathways .
Synthesis of Protected Hydroxylamines
tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate: is also used in the synthesis of protected hydroxylamines, which are essential intermediates in organic synthesis. These compounds can undergo further reactions to produce a variety of functionalized molecules .
Mechanism of Action
The mechanism of action of “tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate” involves several steps. For instance, the tert-butyl carbamate becomes protonated. Loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine. Protonation of amine under the acidic conditions provides the product as the TFA salt .
Future Directions
properties
IUPAC Name |
tert-butyl N-(2-benzyl-3-oxopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-10-13(11-17)9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVNKVWVSFOLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-((5-(cinnamylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2869520.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-[(furan-2-ylmethyl)sulfamoyl]benzoate](/img/structure/B2869521.png)
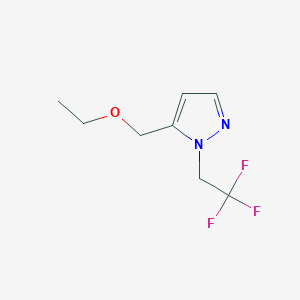
![{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride](/img/structure/B2869524.png)
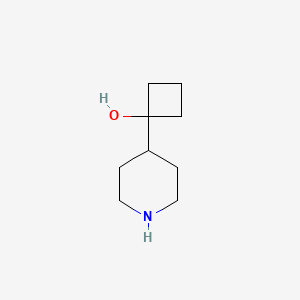
![Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate](/img/structure/B2869526.png)
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B2869527.png)
![2-(2,2'-Dioxo-3-phenylspiro[7H-[1,2,4]triazino[2,3-c]quinazoline-6,3'-indole]-1'-yl)acetonitrile](/img/structure/B2869528.png)
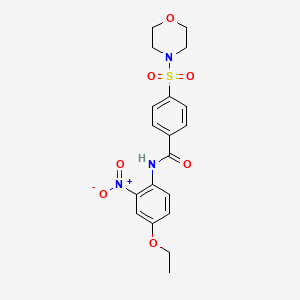
![2-(Allylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2869531.png)
![9-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzyl)thio]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2869534.png)
